molecular formula C9H10FNO2 B2431989 Methyl 5-amino-2-fluoro-4-methylbenzoate CAS No. 1504965-88-1

Methyl 5-amino-2-fluoro-4-methylbenzoate

Cat. No. B2431989
CAS RN: 1504965-88-1
M. Wt: 183.182
InChI Key: JEGPFOWHUQYGMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 5-amino-2-fluoro-4-methylbenzoate” is a chemical compound with the CAS Number: 1504965-88-1. It has a molecular weight of 183.18 and its linear formula is C9H10FNO2 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of “Methyl 5-amino-2-fluoro-4-methylbenzoate” is represented by the linear formula C9H10FNO2 . This indicates that the molecule is composed of 9 carbon atoms, 10 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 2 oxygen atoms.


Physical And Chemical Properties Analysis

“Methyl 5-amino-2-fluoro-4-methylbenzoate” is a solid substance . It should be stored in a dark place, sealed in dry conditions, at a temperature of 2-8°C . .

Scientific Research Applications

Antitumor Properties

Methyl 5-amino-2-fluoro-4-methylbenzoate, as part of the 2-(4-aminophenyl)benzothiazoles class, showcases highly selective and potent antitumor properties both in vitro and in vivo. The mechanism of action involves the induction and biotransformation by cytochrome P450 1A1 into active metabolites. Metabolic inactivation is mitigated by fluorine atoms replacing hydrogen at positions around the benzothiazole nucleus. Amino acid conjugation to the primary amine function of the molecule is used to address limitations posed by drug lipophilicity. For instance, the lysylamide prodrug of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole shows promise for clinical evaluation due to its ability to generate plasma concentrations sufficient to elicit cytocidal activity against specific human mammary carcinoma cell lines for over 6 hours (Bradshaw et al., 2002).

Synthesis and Bioactivity

The compound is involved in the synthesis and bioactivity of various derivatives, demonstrating a wide spectrum of biological activities and low toxicity. For instance, the derivatives of 4-amino-5-methyl-4H-1,2,4-triazole-3-thion show diuretic and antidiuretic effects, with certain substituents in the structure slightly increasing the diuretic effect (Kravchenko, 2018).

Fluorescent Sensor for Metal Detection

The compound is utilized in creating sensitive and selective fluorescent sensors for metal ion detection. For example, a derivative was synthesized to serve as a highly selective and sensitive fluorescent sensor towards Al3+ ions, even in the presence of other commonly coexisting metal ions. This sensor exhibits potential applications in bio-imaging, such as detecting Al3+ in human cervical HeLa cancer cell lines (Ye et al., 2014).

Radiolabeling and Imaging Agents

The compound's derivatives, specifically fluorinated 2-arylbenzothiazoles, are potential antitumor drugs and are potent in inhibiting breast, lung, and colon cancer cell lines. Carbon-11 labeled fluorinated 2-arylbenzothiazoles could serve as novel probes for positron emission tomography (PET) to image tyrosine kinase in cancers, thus aiding in cancer diagnostics and treatment monitoring (Wang et al., 2006).

Safety and Hazards

The compound has been classified with the signal word “Warning” and hazard statements H302-H312-H332, indicating potential hazards upon ingestion, skin contact, or inhalation . Precautionary measures include avoiding getting the compound in the eyes, on the skin, or clothing, and avoiding ingestion and inhalation .

properties

IUPAC Name

methyl 5-amino-2-fluoro-4-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c1-5-3-7(10)6(4-8(5)11)9(12)13-2/h3-4H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEGPFOWHUQYGMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N)C(=O)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.